2,6-Dimethyl-1-naphthalenesulfonic acid
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Overview
Description
2,6-Dimethyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 2 and 6 positions and a sulfonic acid group at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-naphthalenesulfonic acid typically involves the sulfonation of 2,6-dimethylnaphthalene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
2,6-Dimethylnaphthalene+H2SO4→2,6-Dimethyl-1-naphthalenesulfonic acid+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 2,6-dimethylnaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
2,6-Dimethyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying protein conformations.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Similar in structure but lacks the methyl groups at the 2 and 6 positions.
Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at the 1 position but without the methyl groups.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at the 2 and 6 positions instead of methyl groups
Uniqueness
2,6-Dimethyl-1-naphthalenesulfonic acid is unique due to the presence of both methyl groups and a sulfonic acid group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in specific applications where other naphthalene derivatives may not be suitable .
Properties
CAS No. |
474513-39-8 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2,6-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
XQVCFPMNOVXZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)S(=O)(=O)O |
Origin of Product |
United States |
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